![molecular formula C8H14Cl2N2O B2700029 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2094747-37-0](/img/structure/B2700029.png)
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride , also known by its chemical formula C8H14N2O · 2HCl , is a compound with intriguing properties. Its molecular weight is approximately 225.12 g/mol . The IUPAC name for this compound is 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride . Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methoxypyridin-2-amine (also known as 1-(4-methoxypyridin-2-yl)ethan-1-amine ) with hydrochloric acid (HCl). The resulting dihydrochloride salt forms a crystalline powder. The synthetic route may vary, but this general approach yields the desired product .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride consists of a pyridine ring substituted with a methoxy group at position 4. The amino group is attached to the ethyl chain. The dihydrochloride form adds two chloride ions to stabilize the compound. Refer to the ChemSpider link for a visual representation of the structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Targeted Protein Degradation : Researchers use this compound as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to selectively degrade specific proteins within cells, offering a novel approach for drug discovery and treatment .
- Neurotransmitter Modulation : The methoxypyridine moiety in this compound suggests potential interactions with neurotransmitter systems. Investigating its effects on receptors (such as serotonin or dopamine receptors) could provide insights into neuropharmacology .
- Building Block for Heterocyclic Compounds : Researchers can use this compound as a building block to synthesize more complex molecules. Its unique structure allows for diverse modifications, making it valuable in chemical biology and drug design .
- Surface Modification : The amine functionality in this compound can serve as a reactive group for surface modification. Researchers may explore its use in functionalizing materials, such as modifying nanoparticles or enhancing surface properties .
- Chiral Separation : As a chiral compound, it can be used as a reference standard or chiral selector in chromatographic methods. Its enantiomers can be separated using chiral stationary phases, aiding in enantioselective analysis .
- Teaching Tool : In educational settings, this compound can be used to demonstrate concepts related to chirality, organic synthesis, and drug design. Its accessible structure allows students to explore stereochemistry and functional groups .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Organic Synthesis and Chemical Biology
Materials Science and Surface Chemistry
Analytical Chemistry and Chromatography
Chemical Education and Demonstrations
properties
IUPAC Name |
2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNLAIOZJACQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride |
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